REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[C:10]([O:17][CH3:18])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]>[OH-].[K+]>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:9]=[C:10]([O:17][CH3:18])[C:11]([C:13]([OH:15])=[O:14])=[CH:12][C:3]=1[O:2][CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=C(C(=C1)C(=O)OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was treated with dilute HCl
|
Type
|
FILTRATION
|
Details
|
the solid filtered off
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by column chromatogrphy
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=O)O)C(=C1)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 44.7% | |
YIELD: CALCULATEDPERCENTYIELD | 45.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |